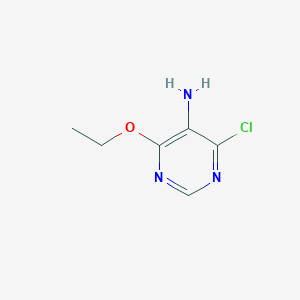
(3-Chloro-4-methoxyphenyl)methanethiol
Overview
Description
“(3-Chloro-4-methoxyphenyl)methanethiol” is a chemical compound with the linear formula C8H9ClOS . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-methoxyphenyl)methanethiol” can be represented by the SMILES string SCC1=CC=C (OC)C (Cl)=C1 and the InChI string 1S/C8H9ClOS/c1-10-8-3-2-6 (5-11)4-7 (8)9/h2-4,11H,5H2,1H3 .
Physical And Chemical Properties Analysis
“(3-Chloro-4-methoxyphenyl)methanethiol” has a molecular weight of 184.62 g/mol . The exact mass and monoisotopic mass are 184.0291072 g/mol . It has a complexity of 170 .
Scientific Research Applications
Synthesis and Material Science
Synthesis of Biotin Thioacid
A study by Chou, Hsu, and Lo (2014) presented a facile protocol for preparing bis(4-methoxyphenyl)methanethiol, used to prepare biotin thioester and subsequently biotin thioacid, a novel biotinylating reagent (Chou, Hsu, & Lo, 2014).
Self-Assembly on Gold Electrodes
Casalini et al. (2013) synthesized thiolated oligoarylene molecules, including 4-methoxy-terphenyl-4″-methanethiol, for self-assembly as monolayers on polycrystalline gold electrodes. These layers were used in organic field-effect transistors, showing the potential of these compounds in electronics (Casalini et al., 2013).
Ambi-Equivalent Methoxy- or Phenylthiomethylene Dipole
Sato et al. (1987) researched methoxy(phenylthio)methane as a versatile equivalent for creating methoxy- or phenylthiomethylene 1,1-dipoles, demonstrating its versatility in organic synthesis (Sato, Okura, Otera, & Nozaki, 1987).
Formation from Methionine
A study by Wainwright, McMahon, and McDowell (1972) showed that methanethiol forms from methionine and sulphite, catalyzed by iron or manganous ions (Wainwright, McMahon, & McDowell, 1972).
Catalysis and Reaction Mechanisms
Reactivity of Carbenium Ions
Bini et al. (2005) explored the ionization of chlorobis(4-methoxyphenyl)methane in various solvents, offering insights into the reactivity of carbenium ions in different chemical environments (Bini et al., 2005).
Catalytic Synthesis of Methanethiol
Research by Zhang, Taylor, and Hutchings (2004) reported on the catalytic synthesis of methanethiol from CO/H2/H2S mixtures using α-Al2O3, demonstrating a novel method for synthesizing methanethiol (Zhang, Taylor, & Hutchings, 2004).
Miscellaneous Applications
Molecular Intermediates in Decomposition
Koestner et al. (1985) observed novel intermediates in the decomposition of methanethiol on Pt(111) surfaces, providing insights into surface chemistry and catalysis (Koestner et al., 1985).
Biological Activity of Organotin Derivatives
Li et al. (2010) synthesized diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, including compounds with methoxyphenyl methanes, to evaluate their cytotoxic activity, highlighting the potential biological applications of these compounds (Li, Song, Dai, & Tang, 2010).
Safety and Hazards
properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)methanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTHPHKTDGQZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492871 | |
| Record name | (3-Chloro-4-methoxyphenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-methoxyphenyl)methanethiol | |
CAS RN |
63550-21-0 | |
| Record name | (3-Chloro-4-methoxyphenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol](/img/structure/B3055169.png)




![{[Dibromo(ethylsulfonyl)methyl]sulfonyl}ethane](/img/structure/B3055179.png)




![N-[(E)-(3-chlorophenyl)methylideneamino]benzenesulfonamide](/img/structure/B3055186.png)
